

Cross-Validation of Enyne Alcohol Experimental Results: A Comparative Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Non-4-en-6-yn-1-ol**

Cat. No.: **B8481844**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the experimental data for **Non-4-en-6-yn-1-ol** and a structurally related alternative, (4E,8E)-9-phenyl-non-4,8-dien-2,6-diyn-1-ol. Due to the limited availability of public experimental data for **Non-4-en-6-yn-1-ol**, this guide utilizes computational predictions for its properties and compares them against the experimentally determined data for the alternative compound. This approach allows for a foundational cross-validation and highlights key structural and potential functional differences.

Compound Overview

Enyne (alkene-alkyne) moieties are prevalent in various natural products and are recognized for their diverse biological activities, including anti-inflammatory and antimicrobial properties. The presence of both double and triple bonds, along with a hydroxyl group, imparts unique chemical reactivity and potential for biological interactions.

- **Non-4-en-6-yn-1-ol:** A nine-carbon chain alcohol containing a double bond at the 4th position and a triple bond at the 6th position.
- **(4E,8E)-9-phenyl-non-4,8-dien-2,6-diyn-1-ol:** A more complex enyne alcohol featuring a phenyl group and a conjugated system of double and triple bonds.

Data Presentation: Physicochemical and Spectroscopic Properties

The following tables summarize the available and predicted data for the two compounds.

Table 1: Physicochemical Properties

Property	Non-4-en-6-yn-1-ol (Predicted)	(4E,8E)-9-phenyl-non-4,8-dien-2,6-diyn-1-ol (Experimental)
Molecular Formula	C ₉ H ₁₄ O	C ₁₅ H ₁₂ O
Molecular Weight	138.21 g/mol	208.26 g/mol
CAS Number	94088-14-9 (for (Z)-isomer)	Not readily available

Note: Data for **Non-4-en-6-yn-1-ol** is based on computational predictions for a similar isomer, (Z)-Non-6-en-1-yn-4-ol, as experimental data is scarce.[\[1\]](#)

Table 2: Spectroscopic Data

Spectroscopic Technique	Non-4-en-6-yn-1-ol (Predicted/Typical Values)	(4E,8E)-9-phenyl-non-4,8-dien-2,6-diyn-1-ol (Experimental)
¹ H NMR (CDCl ₃ , ppm)	δ 5.5-6.0 (m, 2H, -CH=CH-), δ 4.1 (t, 1H, -CH(OH)-), δ 3.7 (t, 2H, -CH ₂ OH), δ 2.1-2.3 (m, 4H, allylic/propargylic H), δ 1.8 (s, 3H, -C≡C-CH ₃)	δ 7.30-7.28 (m, 2H, Ar-H), 6.84-6.82 (m, 2H, Ar-H), 6.20-6.16 (d, J = 16.0 Hz, 1H, =CH-), 5.99-5.95 (d, J = 16.0 Hz, 1H, =CH-), 3.79 (s, 3H, -OCH ₃), 2.02 (s, 3H, -CH ₃)
¹³ C NMR (CDCl ₃ , ppm)	δ 125-135 (-CH=CH-), δ 80-90 (-C≡C-), δ 60-65 (-CH ₂ OH), δ 30-40 (allylic/propargylic C)	δ 158.5, 140.1, 131.0, 127.0, 123.7, 113.9, 55.3, 42.3, 36.9, 35.0, 28.5
Mass Spec (EI, m/z)	M ⁺ at 138, characteristic fragments from dehydration and cleavage at functional groups.	222 (M ⁺ , 96%), 207 (100%), 192 (28%), 179 (14%), 91 (28%)
IR (cm ⁻¹)	~3300 (br, O-H), ~3010 (=C-H), ~2940 (-C-H), ~2200 (-C≡C-), ~1650 (C=C)	Not readily available

Note: Predicted values for **Non-4-en-6-yn-1-ol** are based on typical chemical shifts for similar functional groups. Experimental data for the alternative is from supporting information of a chemical science publication.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are generalized protocols for the key analytical techniques used in the characterization of these enyne alcohols.

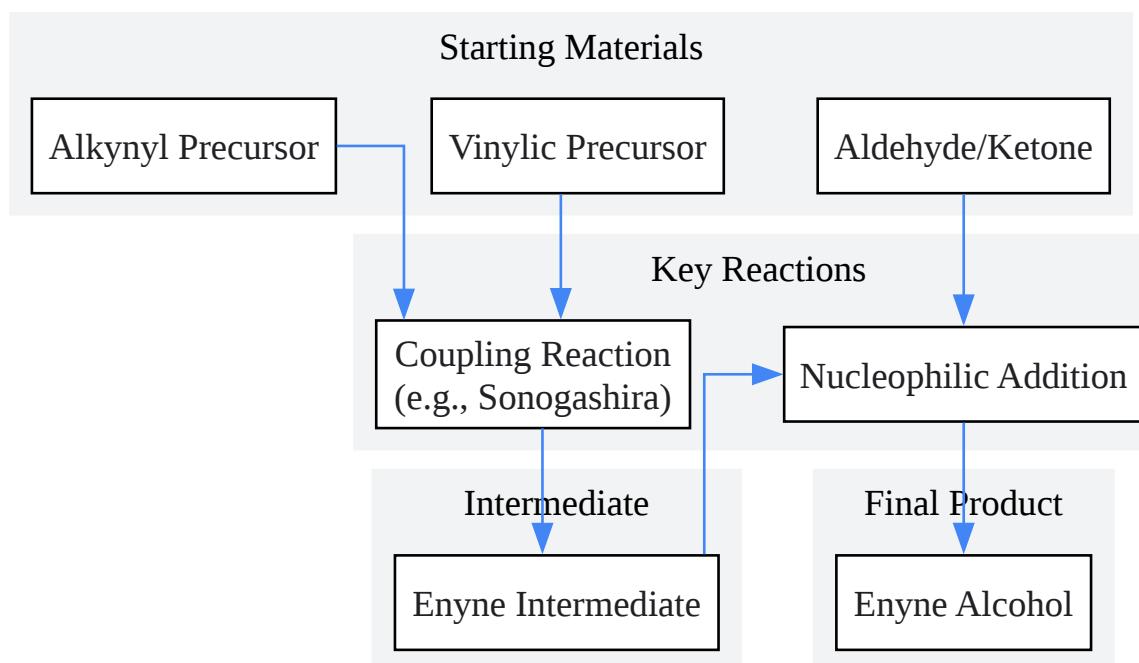
Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of deuterated chloroform (CDCl₃).

- Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
- Data Acquisition: Record ^1H and ^{13}C NMR spectra at room temperature. For ^1H NMR, typical parameters include a 30-degree pulse angle, 16-32 scans, and a relaxation delay of 1-2 seconds. For ^{13}C NMR, a larger number of scans (e.g., 1024) is typically required.
- Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak (CDCl_3 : δ 7.26 for ^1H and δ 77.16 for ^{13}C).

Gas Chromatography-Mass Spectrometry (GC-MS)

- Sample Preparation: Prepare a dilute solution of the compound in a volatile organic solvent such as dichloromethane or ethyl acetate.
- Instrumentation: Use a GC system coupled to a mass spectrometer with an electron ionization (EI) source.
- Chromatographic Separation: Inject a small volume (e.g., 1 μL) of the sample into the GC. A typical column would be a non-polar capillary column (e.g., HP-5MS). The oven temperature program is optimized to separate the compound from any impurities.
- Mass Spectrometry: As the compound elutes from the GC column, it is ionized in the mass spectrometer (typically at 70 eV). The mass spectrum, showing the molecular ion and fragmentation pattern, is recorded.

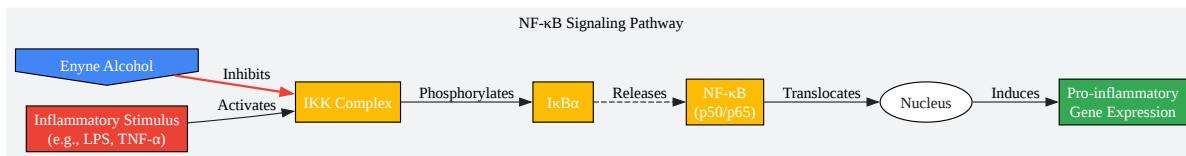

Infrared (IR) Spectroscopy

- Sample Preparation: For a liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). For a solid, a KBr pellet or a Nujol mull can be prepared.
- Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.
- Data Acquisition: Record the spectrum over the range of 4000-400 cm^{-1} .
- Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Mandatory Visualization

General Synthetic Workflow for Enyne Alcohols

The following diagram illustrates a generalized synthetic pathway for producing enyne alcohols, which often involves coupling reactions to form the carbon-carbon double and triple bonds, followed by functional group manipulations.



[Click to download full resolution via product page](#)

Caption: Generalized workflow for the synthesis of enyne alcohols.

Potential Anti-inflammatory Signaling Pathway

Enyne derivatives have been reported to possess anti-inflammatory activity. A plausible mechanism of action could involve the inhibition of pro-inflammatory signaling pathways, such as the NF-κB pathway.

[Click to download full resolution via product page](#)

Caption: Potential inhibition of the NF-κB pathway by enyne alcohols.

This guide serves as a starting point for researchers interested in the experimental validation and potential applications of **Non-4-en-6-yn-1-ol** and related enyne compounds. The provided data and protocols facilitate a comparative understanding and underscore the need for further experimental investigation into this class of molecules.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. [rsc.org \[rsc.org\]](https://rsc.org)
- To cite this document: BenchChem. [Cross-Validation of Enyne Alcohol Experimental Results: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b8481844#cross-validation-of-non-4-en-6-yn-1-ol-experimental-results>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com